Cas no 1367961-34-9 (2,2-dimethylpyrrolidin-3-one)

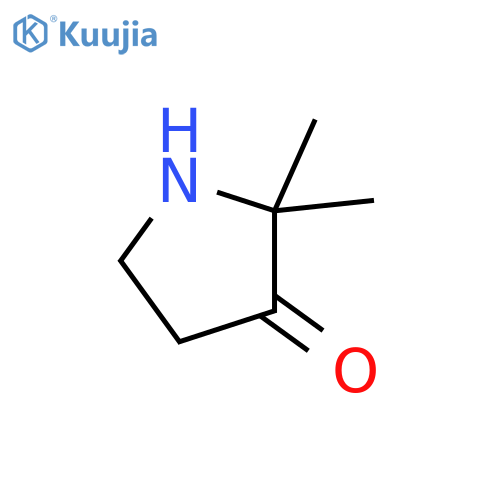

2,2-dimethylpyrrolidin-3-one structure

商品名:2,2-dimethylpyrrolidin-3-one

CAS番号:1367961-34-9

MF:C6H11NO

メガワット:113.157641649246

MDL:MFCD22071647

CID:5189211

PubChem ID:68696697

2,2-dimethylpyrrolidin-3-one 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinone, 2,2-dimethyl-

- 2,2-dimethylpyrrolidin-3-one

-

- MDL: MFCD22071647

- インチ: 1S/C6H11NO/c1-6(2)5(8)3-4-7-6/h7H,3-4H2,1-2H3

- InChIKey: YFFJIYOTKSKXLV-UHFFFAOYSA-N

- ほほえんだ: N1CCC(=O)C1(C)C

2,2-dimethylpyrrolidin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-325794-5.0g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 95.0% | 5.0g |

$4349.0 | 2025-03-18 | |

| Enamine | EN300-325794-10.0g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 95.0% | 10.0g |

$6450.0 | 2025-03-18 | |

| Enamine | EN300-325794-0.25g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 95.0% | 0.25g |

$1381.0 | 2025-03-18 | |

| Enamine | EN300-325794-1g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 1g |

$1500.0 | 2023-09-04 | ||

| Enamine | EN300-325794-2.5g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 95.0% | 2.5g |

$2940.0 | 2025-03-18 | |

| Enamine | EN300-325794-5g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 5g |

$4349.0 | 2023-09-04 | ||

| Enamine | EN300-325794-0.5g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 95.0% | 0.5g |

$1440.0 | 2025-03-18 | |

| Enamine | EN300-325794-0.1g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 95.0% | 0.1g |

$1320.0 | 2025-03-18 | |

| Enamine | EN300-325794-1.0g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 95.0% | 1.0g |

$1500.0 | 2025-03-18 | |

| Enamine | EN300-325794-0.05g |

2,2-dimethylpyrrolidin-3-one |

1367961-34-9 | 95.0% | 0.05g |

$1261.0 | 2025-03-18 |

2,2-dimethylpyrrolidin-3-one 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1367961-34-9 (2,2-dimethylpyrrolidin-3-one) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量